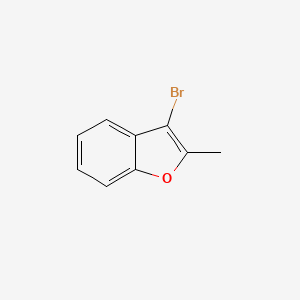

3-Bromo-2-methylbenzofuran

Beschreibung

Overview of Benzofuran (B130515) Scaffold in Natural Products and Synthetic Materials

The benzofuran nucleus is a fundamental structural motif found in a variety of natural products, including those isolated from plants and marine organisms, as well as metabolites from bacteria and fungi. rsc.org This widespread occurrence in nature has spurred considerable interest in the synthesis and evaluation of benzofuran derivatives for a range of applications. In the realm of materials science, benzofuran-based compounds are explored for their potential in the development of organic electronics, such as organic light-emitting diodes (OLEDs), and as functional dyes. smolecule.com

Table 1: Examples of Naturally Occurring Benzofuran Derivatives

| Compound Name | Natural Source | Noted Biological Activities |

| Ailanthoidol | Plants | Antitumor |

| Moracin D | Morus alba | Anti-inflammatory, Antioxidant, Apoptotic |

| Cicerfuran | Chickpea (Cicer spp.) | Antibacterial, Antifungal |

| Psoralen | Psoralea corylifolia | Photosensitizer (used in skin disease treatment) |

| Angelicin | Psoralea corylifolia | Photosensitizer, Apoptotic |

Historical Perspectives and Early Discoveries of Benzofuran Derivatives

The history of benzofuran chemistry dates back to the 19th century. Early research focused on the isolation and structural elucidation of naturally occurring benzofurans. These initial discoveries laid the groundwork for subsequent synthetic efforts and the exploration of their chemical and biological properties. Over the decades, the development of new synthetic methodologies has greatly expanded the library of accessible benzofuran derivatives, facilitating deeper investigations into their therapeutic potential. rsc.org

Significance of Benzofuran Ring System in Medicinal Chemistry and Drug Discovery

The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netnih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.gov The versatility of the benzofuran ring allows for structural modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activity to optimize drug candidates. biogecko.co.nznih.gov Several clinically approved drugs incorporate the benzofuran moiety, highlighting its importance in modern pharmacotherapy. nih.govscispace.com

Importance of Halogenated Benzofurans in Structure-Activity Relationship (SAR) Studies

The introduction of halogen atoms into the benzofuran scaffold is a common strategy in medicinal chemistry to modulate the compound's pharmacokinetic and pharmacodynamic properties. nih.gov Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins, making it a crucial tool in structure-activity relationship (SAR) studies. nih.gov

Role of Bromine Substitution in Modulating Biological Activity

The substitution of a bromine atom, in particular, has been shown to significantly impact the biological activity of benzofuran derivatives. The presence of bromine can enhance the cytotoxic potential of these compounds against various cancer cell lines. mdpi.comresearchgate.net The position of the bromine atom on the benzofuran ring is a critical determinant of its biological effect. nih.gov For instance, research has indicated that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit high cytotoxicity. mdpi.com In some cases, the introduction of a bromine atom into the aromatic ring of a benzofuran derivative has been linked to moderate antimicrobial activity. mdpi.com

Specific Research Focus on 3-Bromo-2-methylbenzofuran: Rationale and Research Gaps

The specific compound, this compound, is a brominated derivative of 2-methylbenzofuran (B1664563). smolecule.com Its molecular formula is C₉H₇BrO. biosynth.com This compound serves as a valuable intermediate in organic synthesis for the creation of more complex molecules with potential biological activities. smolecule.com

The rationale for focusing on this compound stems from the established importance of both the benzofuran scaffold and halogen substitution in medicinal chemistry. The presence of the bromine atom at the 3-position and a methyl group at the 2-position provides a unique chemical entity for further functionalization and biological evaluation. smolecule.com

However, there are notable research gaps concerning this compound itself. While its use as a synthetic building block is recognized, there is limited publicly available information on its specific biological properties. smolecule.com Further investigation is required to fully elucidate its potential pharmacological activities, including but not limited to its anticancer and antimicrobial effects. smolecule.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇BrO |

| Molecular Weight | 211.06 g/mol |

| Appearance | Not specified, but likely a solid at room temperature |

| Solubility | Low solubility in water |

Data sourced from available chemical supplier information. biosynth.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGMISNFEAVBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467849 | |

| Record name | 3-bromo-2-mehtylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58863-48-2 | |

| Record name | 3-bromo-2-mehtylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Methylbenzofuran and Its Analogues

Direct Bromination Reactions

Direct bromination of the 2-methylbenzofuran (B1664563) scaffold is a common and straightforward approach. This method relies on the principles of electrophilic aromatic substitution, where the inherent electronic properties of the benzofuran (B130515) ring direct the incoming electrophile.

Benzofuran undergoes electrophilic aromatic substitution more readily than benzene (B151609), and the position of substitution is influenced by the stability of the carbocation intermediate (the sigma complex). pearson.comlibretexts.org For benzofuran itself, electrophilic attack is generally favored at the 2-position. pearson.comstackexchange.com However, when the 2-position is substituted, as in 2-methylbenzofuran, the electrophilic attack is directed to the 3-position. This is because the attack at the C3 position allows the positive charge in the intermediate sigma complex to be stabilized by the lone pair of electrons on the adjacent oxygen atom through resonance. stackexchange.com The methyl group at the C2 position further influences the electron density of the heterocyclic ring, reinforcing the regioselectivity of the substitution.

The general mechanism involves the generation of an electrophilic bromine species (Br⁺), often from molecular bromine (Br₂) with or without a catalyst, or from other brominating agents like N-Bromosuccinimide (NBS). The π-system of the benzofuran ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate. libretexts.org Subsequent deprotonation from the same carbon atom that was attacked restores the aromaticity of the furan (B31954) ring, yielding the brominated product. libretexts.org

The presence of the methyl group at the 2-position effectively blocks that site and directs incoming electrophiles, such as bromine, to the 3-position of the benzofuran ring. stackexchange.com This makes the regioselective synthesis of 3-bromo-2-methylbenzofuran via direct bromination a highly efficient process. The reaction is predicated on the higher nucleophilicity of the C3 position in the 2-substituted benzofuran ring compared to the positions on the benzene portion of the molecule. This inherent reactivity allows for selective bromination under controlled conditions without significant side reactions on the benzene ring.

Various brominating agents can be employed to achieve this transformation. N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose, often in the presence of a radical initiator like benzoyl peroxide, although the reaction can also proceed via an ionic pathway. mdpi.com Molecular bromine (Br₂) in a suitable solvent is another effective reagent for the electrophilic bromination at the 3-position.

The outcome of the direct bromination of 2-methylbenzofuran is highly dependent on the reaction conditions. The choice of brominating agent, solvent, temperature, and reaction time can all be optimized to maximize the yield and selectivity of this compound. For instance, the use of a non-polar solvent like carbon tetrachloride (CCl₄) is common when using NBS. mdpi.com Acetic acid can also be used as a solvent for bromination reactions. researchgate.net Optimization may involve adjusting the temperature; many brominations are carried out at room temperature or with gentle heating to ensure the reaction proceeds to completion. scielo.br The stoichiometry of the brominating agent is also a critical factor to control, as using an excess can lead to di- or tri-brominated products.

Below is a table summarizing typical reaction conditions for the bromination of 2-methylbenzofuran derivatives.

| Brominating Agent | Solvent | Temperature | Initiator/Catalyst | Product | Yield |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | Reflux | Benzoyl Peroxide | 3-(Bromomethyl) derivatives | 30-60% mdpi.com |

| Phenyltrimethylammonium Tribromide (PTT) | Acetic Acid | Varied | None | 2-Bromoacetyl benzofurans | Not specified researchgate.net |

| Bromine (Br₂) | Dioxane | Not specified | None | 2-Bromofuran (from furan) | Not specified pearson.com |

Cyclization Reactions Leading to the Benzofuran Core

An alternative to direct bromination is the construction of the benzofuran ring from acyclic precursors. These methods build the 2-methylbenzofuran skeleton, which can then be subjected to bromination.

A well-established method for synthesizing 2-substituted benzofurans involves the reaction of an o-hydroxyacetophenone with an α-halo ketone, such as chloroacetone. mdpi.com This process begins with a Williamson-type etherification. The phenolic hydroxyl group of the o-hydroxyacetophenone is deprotonated by a base, typically potassium carbonate (K₂CO₃), to form a phenoxide. This nucleophilic phenoxide then attacks the α-carbon of chloroacetone, displacing the chloride and forming an ether intermediate.

This is followed by an intramolecular aldol condensation or a similar dehydrative cyclization reaction. nih.gov Under the reaction conditions, typically with heating, the enolate of the newly introduced ketone attacks the carbonyl carbon of the original acetophenone group. The subsequent dehydration of the resulting aldol adduct leads to the formation of the furan ring, yielding the 2-methylbenzofuran derivative. The entire sequence can often be performed in one pot, making it an efficient synthetic route. mdpi.com

Reaction Scheme: o-Hydroxyacetophenone + Chloroacetone ---(K₂CO₃, Acetonitrile, 80°C)--> 2-acetyl-3-methylbenzofuran mdpi.com

The dehydrative cyclization of α-phenoxy ketones is another powerful method for constructing the benzofuran core. researchgate.net In this approach, a phenol (B47542) is first reacted with an α-bromo ketone to synthesize an α-phenoxy ketone intermediate. These precursors can then be cyclized under acidic conditions. researchgate.net Reagents like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are particularly effective for promoting this cyclodehydration, which proceeds via an intramolecular electrophilic aromatic substitution mechanism. researchgate.net The reaction is highly efficient and provides good yields of 3-substituted or 2,3-disubstituted benzofurans under mild conditions. researchgate.net

Utilizing Bromo-containing Precursors in Benzofuran Synthesis

A significant strategy in the synthesis of brominated benzofurans involves the use of starting materials that already contain a bromine atom. This approach can offer advantages in controlling the final position of the bromine substituent.

One notable method is the Perkin rearrangement of 3-bromocoumarins, which transforms these precursors into benzofuran-2-carboxylic acids. This reaction proceeds via a base-catalyzed ring fission of the coumarin (B35378), followed by an intramolecular nucleophilic attack of the resulting phenoxide anion on the vinyl halide, leading to the contracted benzofuran ring. The 3-bromo substituent in the coumarin is crucial for this rearrangement to occur. Subsequent chemical modifications would be necessary to convert the resulting carboxylic acid to the target 2-methyl derivative.

Another example involves the synthesis of 5-bromobenzofuran derivatives starting from 5-bromosalicylaldehyde. For instance, the reaction of 5-bromosalicylaldehyde with 1-mesityl-1-methyl-3-(2-chloro-1-oxoethyl)cyclobutane in the presence of potassium carbonate yields (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone nih.gov. This demonstrates how a bromo-substituted phenol can be a foundational building block for more complex brominated benzofurans.

Furthermore, the cyclization of 2-acyloxy-1-bromomethylarenes, facilitated by catalysts such as Cr(II)Cl2/BF3-OEt2, represents another pathway where a bromo-containing precursor is used to construct the benzofuran ring system.

Derivatization Strategies for Obtaining this compound

The introduction of a bromine atom onto a pre-existing 2-methylbenzofuran scaffold is a common and direct approach. This can be achieved through electrophilic substitution reactions or via more complex synthetic sequences where bromine is incorporated during the formation of the heterocyclic ring.

Post-synthesis Bromination of 2-Methylbenzofuran Derivatives

The direct bromination of 2-methylbenzofuran derivatives can be a complex process, with the regioselectivity of the reaction being highly dependent on the substituents already present on the benzofuran ring and the reaction conditions employed.

In one study, the bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide was achieved using bromine in acetic acid, resulting in the introduction of a bromine atom onto the benzene ring to yield 6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide nih.gov. This highlights how existing functional groups can direct the position of bromination.

The use of N-bromosuccinimide (NBS) is another common method for bromination. However, in the case of 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone, treatment with NBS led to bromination of both the methyl group at the 3-position and the benzene ring, yielding 1-[5-bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone mdpi.com. This indicates that achieving selective bromination at the 3-position of the benzofuran ring without affecting other reactive sites can be challenging.

The kinetic studies on the bromination of 2-acetyl benzofurans with phenyltrimethylammonium tribromide have also been reported, with the products being the corresponding 2-bromoacetyl benzofurans, indicating bromination on the acetyl side chain rather than the heterocyclic ring researchgate.net.

Bromine Incorporation through Specific Synthetic Pathways

Specific synthetic pathways can be designed to incorporate a bromine atom at the desired position during the construction of the benzofuran ring.

The Perkin rearrangement of 3-bromocoumarins stands out as a key example in this category nih.govwikipedia.orgfao.org. The rearrangement reaction itself is a pathway where the bromine atom in the precursor dictates the formation of a benzofuran. The resulting benzofuran-2-carboxylic acid would then require further steps, such as reduction and modification, to arrive at this compound.

Another illustrative pathway begins with a brominated phenolic compound. For example, the synthesis of (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone is initiated with 5-bromosalicylaldehyde, directly incorporating the bromine atom into the final benzofuran structure from the outset of the synthesis nih.gov.

A three-step synthesis for substituted 3-phenylbenzofurans utilizes the bromination of acetophenones to α-bromoacetophenones using a polymer-supported pyridinium bromide perbromide. These intermediates then react with phenols, and subsequent cyclodehydration yields the benzofuran ring rsc.org. While this method leads to 3-phenylbenzofurans, it demonstrates a pathway where bromine is a key component of an intermediate in the ring-forming sequence.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of synthesizing brominated benzofurans, several green chemistry approaches have been explored.

A significant advancement is the use of microwave-assisted synthesis. The Perkin rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids, a key transformation, has been shown to be significantly accelerated under microwave irradiation nih.govfao.org. This method drastically reduces reaction times from hours to minutes compared to conventional heating, leading to energy savings and increased efficiency nih.gov.

The table below summarizes the comparison between the traditional and microwave-assisted Perkin rearrangement for a specific substrate.

| Method | Reaction Time | Yield |

| Traditional Heating | 3 hours | Quantitative |

| Microwave-Assisted | 5 minutes | 99% |

Another green approach focuses on the use of less hazardous reagents and catalytic systems. For instance, the oxidative bromination of phenol derivatives has been achieved using potassium bromide (KBr) and hydrogen peroxide (H2O2) in the presence of a catalyst, which are considered greener brominating reagents researchgate.net. While not specifically demonstrated for 2-methylbenzofuran, this methodology suggests a potential for more environmentally benign bromination processes.

Furthermore, the development of recyclable catalytic systems, such as a copper(I)-catalyzed coupling reaction in the bioderived solvent 2-methyltetrahydrofuran (2-MeTHF), for the synthesis of 2,3-disubstituted benzofurans, points towards the broader trend of adopting greener solvents and catalysts in heterocyclic synthesis acs.org. The application of such systems to the synthesis of this compound could offer a more sustainable manufacturing route.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide unambiguous evidence for the connectivity and chemical environment of each atom within 3-Bromo-2-methylbenzofuran.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the methyl and aromatic protons. The chemical shift (δ) of each proton is influenced by its electronic environment. The electron-withdrawing bromine atom and the heterocyclic oxygen atom significantly affect the positions of the signals.

The methyl protons (at position 2) typically appear as a sharp singlet in the upfield region of the spectrum. The four protons on the benzene (B151609) ring appear in the downfield aromatic region, with their chemical shifts and coupling patterns being characteristic of a substituted benzofuran (B130515) system. Protons closer to the oxygen and bromine atoms are generally shifted further downfield.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (at C2) | ~ 2.4 - 2.5 | Singlet (s) |

| Aromatic (H4, H5, H6, H7) | ~ 7.2 - 7.6 | Multiplet (m) |

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information on the nine distinct carbon atoms in the molecule. The chemical shifts are spread over a wider range than in ¹H NMR, allowing for clear resolution of each carbon signal. The positions of the signals are indicative of the carbon's hybridization and its proximity to electronegative atoms. The carbon atom directly bonded to the bromine (C3) is significantly influenced by the halogen's electronic effects. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 150 - 155 |

| C3 | ~ 100 - 105 |

| C3a | ~ 129 - 132 |

| C4 | ~ 124 - 127 |

| C5 | ~ 122 - 125 |

| C6 | ~ 120 - 123 |

| C7 | ~ 110 - 113 |

| C7a | ~ 154 - 157 |

| -CH₃ | ~ 10 - 15 |

Note: These are predicted values; experimental values may vary slightly.

Two-dimensional NMR techniques are employed to definitively assign the proton and carbon signals and confirm the molecular structure. modgraph.co.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to assign their specific positions (e.g., H4 with H5, H5 with H6, etc.). No correlation would be seen for the methyl singlet.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H coupling). libretexts.org It would show a cross-peak connecting the methyl proton signal to the methyl carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal.

Correlations from the methyl protons (-CH₃) to the C2 and C3 carbons.

Correlations from the aromatic protons (e.g., H4) to adjacent carbons (e.g., C3a, C5, C7a). These long-range correlations piece together the entire benzofuran ring system and confirm the positions of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. nih.gov

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The presence of bromine is easily identified due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. docbrown.info

Table 3: HRMS Data for this compound (C₉H₇BrO)

| Ion | Calculated Exact Mass (m/z) |

| [C₉H₇⁷⁹BrO]⁺ | 209.96748 |

| [C₉H₇⁸¹BrO]⁺ | 211.96543 |

The observation of this characteristic isotopic pattern in the mass spectrum is strong evidence for the presence of a single bromine atom in the molecule. uni.lumiamioh.edu

In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and can break apart into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can help confirm the structure. chemguide.co.uklibretexts.org

For this compound, common fragmentation pathways include:

Loss of a Bromine Radical: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a significant peak at m/z 131 ([C₉H₇O]⁺). This is often a major fragmentation pathway for bromo-aromatic compounds. docbrown.infodocbrown.info

Loss of a Methyl Radical: Cleavage of the methyl group can occur, leading to a fragment ion.

Ring Fragmentation: The benzofuran ring system itself can fragment, often through the loss of carbon monoxide (CO), a characteristic fragmentation for many heterocyclic compounds. core.ac.uk For instance, the [M-Br]⁺ ion at m/z 131 could subsequently lose CO to give a fragment at m/z 103.

The most abundant fragment in the spectrum is known as the base peak. For this molecule, the ion resulting from the loss of bromine is expected to be very prominent. docbrown.info

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups and structural features of a molecule through its characteristic vibrational frequencies. While a specific experimental spectrum for this compound is not widely available in the literature, its expected IR absorption bands can be predicted based on the analysis of the benzofuran ring system and the influence of its substituents.

The benzofuran core gives rise to a series of characteristic absorption bands in the IR spectrum. The fusion of the benzene and furan (B31954) rings results in a unique vibrational fingerprint. Key vibrations include C-H stretching of the aromatic ring, C=C stretching within both the benzene and furan portions of the molecule, and the C-O-C stretching of the furan ring.

Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The in-ring C=C stretching vibrations of the aromatic system usually appear as a set of bands in the 1600-1450 cm⁻¹ region. The ether linkage within the furan ring (C-O-C) is expected to show characteristic stretching vibrations, which for benzofuran itself, can be found in the 1250-1000 cm⁻¹ range. Out-of-plane C-H bending vibrations of the benzene ring, which are sensitive to the substitution pattern, are expected in the 900-675 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C Aromatic Ring Stretch | 1600 - 1450 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-O-C Symmetric Stretch | ~1050 |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 |

This is an interactive data table. The values are typical ranges for the benzofuran ring system and may vary slightly for this compound.

The presence of the bromine atom and the methyl group at the C3 and C2 positions, respectively, will introduce additional characteristic vibrational modes. The C-Br stretching vibration is typically observed in the lower frequency "fingerprint" region of the IR spectrum, generally between 600 and 500 cm⁻¹. This absorption can sometimes be weak and may overlap with other vibrations.

The methyl group (CH₃) will exhibit characteristic symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ range. Additionally, symmetric and asymmetric bending (deformation) vibrations for the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Methyl (CH₃) | Asymmetric Stretch | ~2960 |

| Methyl (CH₃) | Symmetric Stretch | ~2870 |

| Methyl (CH₃) | Asymmetric Bending | ~1450 |

| Methyl (CH₃) | Symmetric Bending | ~1375 |

| Bromine (C-Br) | Stretch | 600 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The benzofuran system, being an aromatic and conjugated π-system, exhibits characteristic electronic absorptions.

The chromophore in this compound is the benzofuran ring system itself. The electronic spectrum is expected to be dominated by π → π* transitions, which are characteristic of aromatic and conjugated systems. researchgate.net For the parent benzofuran molecule, several absorption bands are observed in the UV region. The position and intensity of these bands are known to be sensitive to the nature and position of substituents on the ring. researchgate.netresearchgate.net

The introduction of a methyl group (an auxochrome) and a bromine atom (which can act as both an auxochrome due to its lone pairs and influence the spectrum through its electron-withdrawing inductive effect) at the 2 and 3 positions, respectively, is expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted benzofuran. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), depend on the interplay of electronic effects of the substituents on the energy of the molecular orbitals involved in the electronic transitions. Studies on substituted benzofurans have shown a marked dependence of the first electronic absorption band on the position and nature of the substituent. researchgate.netresearchgate.net

| Transition Type | Expected Wavelength Range (nm) | Description |

| π → π | 200 - 400 | Involves the excitation of an electron from a π bonding orbital to a π antibonding orbital within the benzofuran ring system. |

This is an interactive data table. The expected wavelength range is a general approximation for substituted benzofurans.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound in the solid state.

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, crystallographic studies on other brominated benzofuran derivatives have been conducted. researchgate.net Such studies reveal details about the planarity of the benzofuran ring and the geometric parameters of the substituents. For instance, in related structures, the benzofuran ring system is found to be nearly planar. researchgate.net A future crystallographic analysis of this compound would be invaluable for a complete structural elucidation.

Computational Chemistry and in Silico Studies of 3 Bromo 2 Methylbenzofuran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electronic structure, molecular geometry, and various other physicochemical characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For 3-Bromo-2-methylbenzofuran, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to perform geometry optimization. dergipark.org.tr This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Interactive Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C2-C3 | 1.37 Å |

| Bond Length | C3-Br | 1.88 Å |

| Bond Length | C2-O1 | 1.36 Å |

| Bond Angle | C3-C2-O1 | 110.5° |

| Bond Angle | C2-C3-Br | 128.2° |

| Dihedral Angle | C9-C8-C2-C3 | 180.0° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. For this compound, the MEP analysis would likely reveal regions of negative potential (typically colored red) around the oxygen and bromine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms of the methyl group and the aromatic ring, highlighting sites for potential nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. dergipark.org.tr For this compound, FMO analysis would provide insights into its kinetic stability and potential for participation in various chemical reactions. The distribution of the HOMO and LUMO across the molecule would pinpoint the most probable sites for electrophilic and nucleophilic attack.

Interactive Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Note: The data in this table is illustrative and represents typical values that would be obtained from FMO calculations.

Molecular Dynamics Simulations (if applicable)

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore conformational changes and interactions with other molecules, such as proteins.

For a relatively rigid molecule like this compound, MD simulations can be used to explore the rotational dynamics of the methyl group and any subtle fluctuations in the benzofuran (B130515) ring system. These simulations can confirm the stability of the optimized geometry obtained from DFT calculations and provide insights into the molecule's flexibility at different temperatures.

In the context of medicinal chemistry, MD simulations are invaluable for studying how a ligand like this compound might interact with a biological target, such as an enzyme or receptor. After an initial docking pose is predicted, an MD simulation can be run to observe the stability of the ligand-protein complex. This allows for the analysis of the dynamic network of interactions, including hydrogen bonds and hydrophobic contacts, and can reveal how the ligand and protein adapt to each other over time. nih.gov Such studies are crucial for understanding the molecular basis of a compound's potential biological activity.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. Studies on bromo-substituted benzofuran derivatives have utilized this approach to elucidate their potential therapeutic applications.

Molecular docking simulations for benzofuran derivatives, including those with bromine substitutions, have been performed to predict their binding affinities and interaction patterns with various biological targets. For instance, docking studies of a series of 3-methylbenzofuran (B1293835) derivatives with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, have revealed favorable binding affinities.

One study examined derivatives and found good binding scores, with a 3-methylbenzofuran derivative achieving a binding affinity (S) of -9.9 kcal/mol. tandfonline.com These simulations showed that the benzofuran core and its substituents could successfully engage in multiple types of interactions within the receptor's binding site, including hydrogen bonding and hydrophobic interactions. tandfonline.com Specifically, the hydrazide linker often present in these derivatives can form hydrogen bonds with key amino acid residues like GLU-885 and ASP-1046. tandfonline.com The presence of a halogen, such as bromine, on the benzofuran structure can significantly enhance binding affinity through the formation of halogen bonds, which are attractive interactions between an electrophilic halogen and a nucleophilic site on the target molecule. nih.gov

Interactive Table: Predicted Binding Affinities of Benzofuran Derivatives

| Compound Series | Target Protein | Binding Affinity (S-score, kcal/mol) | Key Interacting Residues |

| 3-methylbenzofuran derivative (4b) | VEGFR-2 | -9.9 | GLU-885, ASP-1046, CYS-1045 |

| 3-(morpholinomethyl)benzofuran (15a) | VEGFR-2 | -10.5 | GLU-885, ASP-1046, CYS-1045 |

| 3-(morpholinomethyl)benzofuran (16a) | VEGFR-2 | -10.4 | GLU-885, ASP-1046, CYS-1045 |

| Sorafenib (Reference) | VEGFR-2 | -11.1 | Not detailed in source |

Data sourced from a study on benzofuran derivatives as antitumor agents. tandfonline.com

In silico docking studies are instrumental in identifying the likely molecular targets for novel compounds. For bromo-benzofuran derivatives, a significant body of research points towards anticancer activity. nih.govsemanticscholar.org Molecular docking has helped identify tubulin as a potential molecular target for some of the most active bromo-derivatives of benzofuran. semanticscholar.org The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis (programmed cell death) in cancer cells. semanticscholar.org

Further studies have explored other targets. For example, novel bromo-substituted benzofurans linked to various heterocyclic cores were identified as inhibitors of p38α MAP kinase, a protein involved in cellular responses to stress and inflammation, and showed cytotoxic activity against breast cancer cells. researchgate.net Similarly, docking simulations of other benzofuran derivatives have been performed against Cyclin-Dependent Kinase 2 (CDK2), another crucial regulator of the cell cycle. tandfonline.com These studies help to build a profile of the compound's potential mechanisms of action, suggesting that its anticancer effects may result from inducing apoptosis through caspase-dependent pathways, inhibiting angiogenesis, or arresting the cell cycle. semanticscholar.org

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing drug candidates. SAR analyses describe how modifications to a molecule's structure affect its biological activity, while QSAR aims to create a mathematical relationship between the chemical structure and activity. ijpsr.comlibretexts.org

SAR studies on benzofuran derivatives have consistently shown that the introduction of a halogen atom, such as bromine, into the benzofuran ring system leads to a significant increase in anticancer activity. nih.gov The position of the halogen is a critical determinant of its biological effect. nih.gov For example, a derivative with a bromine atom attached to the methyl group at the 3-position of the benzofuran ring was found to possess remarkable cytotoxic activity against leukemia cells. nih.gov This enhanced activity is often attributed to the ability of halogens to form "halogen bonds," which improve the binding affinity of the compound to its molecular target. nih.gov

QSAR models provide a quantitative correlation between the structural properties of compounds and their biological activities. nih.gov These models use physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric effects) to predict the activity of new molecules. libretexts.orgnih.gov For a series of arylbenzofuran derivatives acting as H3-receptor antagonists, a statistically significant QSAR model was developed. derpharmachemica.com The model indicated that descriptors related to the count of specific atom pathways and bromine's electronic properties were important determinants of the antagonistic activity. derpharmachemica.com

Interactive Table: Key Descriptors in a QSAR Model for Arylbenzofuran Derivatives

| Descriptor | Contribution to Activity | Interpretation |

| T_3_N_5 | 33% (Positive) | Higher values (more instances of 3 nitrogen atoms separated by 5 bonds) lead to better activity. |

| T_C_C_7 | 27% (Negative) | A decrease in the count of two carbon atoms separated by 7 bonds improves activity. |

| T_2_3_5 | 15% (Not specified) | Contributes moderately to the activity model. |

| SsBrE-index | 13% (Not specified) | Relates to the electronic properties of a bromine atom on a single bond and influences activity. |

| T_C_N_1 | 11% (Not specified) | Relates to the count of carbon and nitrogen atoms separated by 1 bond. |

Data derived from a QSAR analysis on arylbenzofuran derivatives as histamine H3 antagonists. derpharmachemica.com

These QSAR studies provide valuable insights for designing new, more potent benzofuran-based compounds by predicting which structural modifications are likely to enhance the desired biological effect. ijpsr.com

Reactivity and Derivatization of 3 Bromo 2 Methylbenzofuran

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most significant pathway for the derivatization of 3-bromo-2-methylbenzofuran. The C3-Br bond readily participates in the key oxidative addition step of the catalytic cycle, enabling the introduction of a wide array of substituents at this position.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com For this compound, this reaction allows for the synthesis of 3-aryl and 3-heteroaryl-2-methylbenzofurans, which are scaffolds of interest in medicinal chemistry and materials science.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com A variety of catalyst systems, often employing phosphine (B1218219) ligands, are effective for this transformation. The choice of ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner (Ar-B(OH)₂) | Palladium Catalyst | Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, SPhos, or XPhos | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 2-Methyl-3-phenylbenzofuran |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, SPhos, or XPhos | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 3-(4-Methoxyphenyl)-2-methylbenzofuran |

| Pyridin-3-ylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, SPhos, or XPhos | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 2-Methyl-3-(pyridin-3-yl)benzofuran |

| Thiophen-2-ylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, SPhos, or XPhos | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 2-Methyl-3-(thiophen-2-yl)benzofuran |

This table presents generalized conditions based on established Suzuki-Miyaura methodology for aryl bromides. Specific conditions may require optimization.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.org This reaction is a highly efficient method for introducing alkynyl moieties onto the benzofuran (B130515) core, yielding 3-alkynyl-2-methylbenzofuran derivatives. These products are valuable intermediates, as the alkyne group can be further manipulated into other functional groups.

The reaction is typically co-catalyzed by a palladium complex and a copper(I) salt, such as copper(I) iodide. wikipedia.org The catalytic cycle involves the palladium-catalyzed activation of the aryl bromide and a copper-acetylide intermediate formed from the terminal alkyne, base, and copper(I) salt. libretexts.org The use of an amine base, such as triethylamine (B128534) or diisopropylethylamine, is common, as it also serves as a solvent. researchgate.net Copper-free Sonogashira protocols have also been developed. pitt.edu

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | CuI | Et₃N or DIPA | THF or DMF | 2-Methyl-3-(phenylethynyl)benzofuran |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | CuI | Et₃N or DIPA | THF or DMF | 2-Methyl-3-((trimethylsilyl)ethynyl)benzofuran |

| 1-Hexyne | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | CuI | Et₃N or DIPA | THF or DMF | 3-(Hex-1-yn-1-yl)-2-methylbenzofuran |

| Propargyl alcohol | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | CuI | Et₃N or DIPA | THF or DMF | 3-(2-Methylbenzofuran-3-yl)prop-2-yn-1-ol |

This table presents generalized conditions based on established Sonogashira methodology for aryl bromides. Specific conditions may require optimization.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is a cornerstone of modern synthetic chemistry for preparing arylamines. Applying this methodology to this compound allows for the direct introduction of primary and secondary amine functionalities at the C3 position.

The success of this reaction relies on the use of a palladium precursor and a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and generate the active nitrogen nucleophile. wikipedia.orgchemrxiv.org The scope of the reaction is broad, accommodating a wide range of primary and secondary alkyl and aryl amines. nih.gov

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Amine | Palladium Catalyst | Ligand | Base | Solvent | Product |

| Morpholine | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos, or RuPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 4-(2-Methylbenzofuran-3-yl)morpholine |

| Aniline | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos, or RuPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | N-(2-Methylbenzofuran-3-yl)aniline |

| Dibenzylamine | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos, or RuPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | N,N-Dibenzyl-2-methylbenzofuran-3-amine |

| n-Butylamine | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos, or RuPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | N-Butyl-2-methylbenzofuran-3-amine |

This table presents generalized conditions based on established Buchwald-Hartwig amination methodology for aryl bromides. Specific conditions may require optimization.

Nucleophilic Substitution Reactions of the Bromine Atom

Direct nucleophilic aromatic substitution (S_NAr) of the bromine atom on this compound is generally not a feasible reaction pathway under standard conditions. Aryl halides are typically unreactive toward nucleophiles unless the aromatic ring is activated by potent electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. spcmc.ac.in The benzofuran ring system is inherently electron-rich, which disfavors the addition of a nucleophile to form the requisite Meisenheimer complex intermediate. Consequently, attempts to displace the C3-bromine with common nucleophiles like hydroxides, alkoxides, or cyanides without a metal catalyst are expected to be unsuccessful. Transformations that formally substitute the bromine with a nucleophile are almost exclusively achieved via the palladium-catalyzed cross-coupling pathways described above.

Reactions Involving the Methyl Group at Position 2

While the C-Br bond is the primary site of reactivity, the methyl group at the C2 position can also be chemically modified, most notably through oxidation reactions. Research on the biomimetic oxidation of 2-methylbenzofuran (B1664563) provides significant insight into the potential reactivity of the 3-bromo analog. mdpi.com

Catalytic oxidation of 2-methylbenzofuran with hydrogen peroxide in the presence of manganese(III) porphyrins, which serve as models for cytochrome P450 enzymes, has been shown to proceed with high conversion. mdpi.comresearchgate.net The key initial step is not the oxidation of the methyl group itself, but rather the epoxidation of the electron-rich 2,3-double bond of the furan (B31954) ring. This highly reactive epoxide intermediate, 2-methylbenzofuran-2,3-oxide, can then undergo various subsequent reactions. These pathways are influenced by reaction conditions and the nucleophiles present, potentially leading to ring-opened products or other rearranged structures. mdpi.com Although direct oxidation of the methyl group to an alcohol, aldehyde, or carboxylic acid is a challenging transformation in this system, the reactivity of the furan ring under oxidative conditions is a critical aspect of the molecule's chemical profile.

Table 4: Summary of Research Findings on the Oxidation of 2-Methylbenzofuran

| Reagent/Catalyst System | Key Intermediate | Major Products/Pathways | Reference |

| H₂O₂ / Mn(III) porphyrins | 2-Methylbenzofuran-2,3-oxide (epoxide) | Epoxide ring-opening by nucleophiles (e.g., acetate), leading to substituted dihydrobenzofuranols. | mdpi.com |

| m-CPBA or Dimethyldioxirane | Epoxide | Ring-opened products such as salicylaldehyde (B1680747) derivatives. | mdpi.com |

This table is based on data for 2-methylbenzofuran and indicates the expected reactivity pattern for this compound.

Halogenation of the Methyl Group

The methyl group at the C2 position of the benzofuran ring is analogous to a benzylic position, making it susceptible to free-radical halogenation. This type of reaction allows for the selective introduction of a halogen atom onto the methyl group, creating a versatile intermediate for further synthesis. N-Bromosuccinimide (NBS) is a common reagent used for such transformations, as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the furan double bond. masterorganicchemistry.com

Research on substituted benzofuran derivatives has demonstrated the feasibility of this selective halogenation. In a study involving methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate, bromination using NBS in carbon tetrachloride (CCl₄) resulted in the formation of a derivative with a bromomethyl group at the C2 position. nih.gov This reaction proceeds via a free-radical mechanism, where an initiator (like light or peroxide) generates a bromine radical from NBS. masterorganicchemistry.com This radical then abstracts a hydrogen atom from the 2-methyl group to form a resonance-stabilized benzylic radical. This intermediate subsequently reacts with a molecule of Br₂ (generated in situ from NBS) to yield the 2-(bromomethyl)benzofuran (B1280032) product and a new bromine radical, propagating the chain reaction. masterorganicchemistry.com

The conditions for this reaction are critical; the use of a non-polar solvent like CCl₄ and a radical initiator favors the desired benzylic halogenation. masterorganicchemistry.comresearchgate.net This method contrasts with electrophilic aromatic substitution, which occurs under different conditions. nih.gov

| Starting Material | Reagent | Solvent | Product | Reaction Type |

|---|---|---|---|---|

| Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate | N-Bromosuccinimide (NBS) | Carbon tetrachloride (CCl₄) | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | Free-Radical Halogenation |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene portion of the this compound molecule can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The regioselectivity of this substitution is determined by the directing effects of the substituents already present on the benzofuran ring system. libretexts.orglibretexts.org

The key directing groups to consider are:

The Fused Furan Ring Oxygen : The oxygen atom is a strong activating group due to its ability to donate a lone pair of electrons into the aromatic system via resonance. It strongly directs incoming electrophiles to the ortho and para positions relative to the oxygen, which correspond to the C4 and C6 positions of the benzofuran ring.

The 2-Methyl Group : As an alkyl group, it is a weak activator and an ortho/para director. libretexts.org

The 3-Bromo Group : Halogens are a special case; they are deactivating due to their inductive electron-withdrawing effect but are ortho/para directors because of their ability to donate a lone pair of electrons through resonance. libretexts.orgmnstate.edu

Experimental work on related benzofuran structures supports this principle. For instance, when 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid amide was treated with bromine in acetic acid, electrophilic substitution occurred on the benzene ring. nih.gov The bromine atom was introduced at the position ortho to the strongly activating hydroxyl group. nih.gov This demonstrates that under conditions favoring electrophilic attack (polar solvent, electrophilic bromine source), the benzene ring is the site of reaction rather than the methyl group. nih.gov

| Starting Material | Reagent | Solvent | Product | Reaction Type |

|---|---|---|---|---|

| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide | Bromine (Br₂) | Acetic Acid | Product with bromine substituted on the benzene ring | Electrophilic Aromatic Substitution |

Ring-Opening and Rearrangement Reactions

While specific ring-opening or rearrangement reactions for this compound are not extensively documented, the benzofuran scaffold itself is known to participate in such transformations under various conditions. These reactions typically involve the cleavage of the C2-O bond of the furan ring, leading to highly functionalized phenol (B47542) derivatives. researchgate.netresearchgate.net

Potential reactivity pathways applicable to the benzofuran core include:

Transition Metal-Catalyzed Ring-Opening : Nickel-catalyzed reactions have been developed for the ring-opening of benzofurans using silanes as reducing agents, which can yield ortho-vinylphenol products. acs.org This process involves a formal C-O bond activation through steps like Ni-H insertion and β-O elimination. acs.org Similarly, copper-catalyzed silylation can afford (E)-o-(β-silylvinyl)phenols. researchgate.net

Metal-Free Ring-Opening : In the absence of transition metals, the benzofuran ring can be opened under acid-catalyzed conditions. One such process incorporates the ring-opening into a cascade reaction to form complex cyclopentenones. researchgate.net

Rearrangement Reactions : The benzofuran skeleton can be formed through rearrangement reactions, suggesting its potential involvement in such processes. The Perkin rearrangement, for example, converts 3-halocoumarins into benzofuran-2-carboxylic acids through a base-catalyzed ring fission followed by an intramolecular nucleophilic attack. nih.gov Another unusual rearrangement has been reported where a benzopyran group transforms into a benzofuran structure. nih.gov Furthermore, highly substituted benzofurans can be synthesized via a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement followed by substituent migration. rsc.org

| Reaction Type | Catalyst/Reagent | General Product Type | Reference |

|---|---|---|---|

| Ring-Opening Hydrogenation | Nickel Catalyst / Silane | ortho-Vinylphenol | acs.org |

| Ring-Opening Silylation | Copper Catalyst / Disilane | (E)-o-(β-silylvinyl)phenol | researchgate.net |

| Acid-Catalyzed Ring-Opening | Acid | Cyclopentenones (via cascade) | researchgate.net |

| Perkin Rearrangement (Formation) | Base | Benzofuran-2-carboxylic acid | nih.gov |

| researchgate.netresearchgate.net-Sigmatropic Rearrangement (Formation) | TFAA | Highly substituted benzofuran | rsc.org |

Biological and Pharmacological Activities of 3 Bromo 2 Methylbenzofuran Derivatives

Anticancer and Cytotoxic Activities

The core structure of benzofuran (B130515) is a valuable scaffold in the development of new therapeutic agents. researchgate.net Halogenated derivatives, in particular, represent an important class of compounds with notable cytotoxic activity. mdpi.com Studies on various bromo-derivatives of 2-methylbenzofuran (B1664563) have consistently revealed their potential to inhibit the proliferation of cancer cells, making them subjects of intensive research for novel anticancer drugs. mdpi.comsmolecule.com

A significant body of research highlights the selective cytotoxic effects of 3-bromo-2-methylbenzofuran derivatives against a range of human cancer cell lines. These compounds have shown particular efficacy against leukemia, colon, pancreatic, and lung cancer cells.

Bromoalkyl and bromoacetyl derivatives of benzofurans have been identified as having the highest cytotoxicity, especially towards leukemia cell lines such as K562 (chronic myelogenous leukemia) and MOLT-4 (acute lymphoblastic leukemia). nih.govmdpi.com For instance, one derivative, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, demonstrated selective toxicity against K562 and HL-60 leukemic cell lines with IC50 values of 5.0 µM and 0.1 µM, respectively, while showing no toxicity towards HeLa cancer cells or healthy HUVEC cells. nih.govsemanticscholar.org Other novel bromo-derivatives have also shown selective action against K562 cells without affecting healthy human keratinocytes (HaCaT). nih.govmdpi.com

The cytotoxic potential of these derivatives extends to solid tumors as well. Certain benzofuran-based oxadiazole conjugates, including a bromo derivative, were evaluated against pancreatic cancer cells (MIA PaCa2) and human colon cancer cells (HCT116). scispace.com The bromo derivative (14c) was the most effective against HCT116, with an IC50 value of 3.27 µM. scispace.com Similarly, synthetic derivatives of 3-methyl-1-benzofuran have been tested against non-small cell lung cancer cell lines, such as A549 and NCI-H23. nih.govresearchgate.net One 3-methylbenzofuran (B1293835) derivative (4c) showed high antiproliferative activity against the A549 cell line with an IC50 of 1.48 µM. nih.gov Another study found that a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8) demonstrated significant activity against both A549 and HepG2 cells. mdpi.com

| Derivative Compound | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 µM | nih.govsemanticscholar.org |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL-60 (Leukemia) | 0.1 µM | nih.gov |

| Bromo derivative 14c (oxadiazole conjugate) | HCT116 (Colon) | 3.27 µM | scispace.com |

| Bromo derivative 14c (oxadiazole conjugate) | MIA PaCa2 (Pancreatic) | >3.27 µM | scispace.com |

| 3-Methylbenzofuran derivative 4c | A549 (Lung) | 1.48 µM | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 (Lung) | Significant Activity | mdpi.com |

| 3-(morpholinomethyl)benzofuran derivative 16a | NCI-H23 (Lung) | 0.49 µM | nih.gov |

The anticancer effects of this compound derivatives are exerted through various cellular mechanisms, primarily leading to programmed cell death and the inhibition of cancer cell proliferation.

A key mechanism by which these bromo-derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Studies have consistently shown that the most active benzofurans trigger apoptosis in K562 and MOLT-4 leukemia cells. nih.govmdpi.com The proapoptotic activity has been confirmed through various assays, including Annexin V-FITC tests, which detect the externalization of phosphatidylserine—an early marker of apoptosis. nih.govmdpi.com For example, mechanistic studies on certain lead analogs confirmed apoptosis induction in K562 cells, with one test showing 60.1% of cells undergoing apoptosis after treatment. smolecule.com The activity of caspases, which are key executioner proteins in the apoptotic pathway, is also significantly increased. The Caspase-Glo 3/7 assay, a marker for apoptosis, has shown a 1.5- to 5-fold increase in activity in the presence of certain benzofurans, confirming their ability to induce apoptosis. nih.govnih.gov

Several this compound derivatives have been shown to have pro-oxidative effects, increasing the levels of reactive oxygen species (ROS) within cancer cells. nih.govmdpi.com The accumulation of ROS leads to oxidative stress, which can damage cellular components and trigger cell death pathways. mdpi.com Studies have demonstrated that certain derivatives cause a time-dependent increase in ROS levels in K562 cells, particularly after 12 hours of incubation. nih.govmdpi.com This ROS-mediated damage is considered a significant factor in the anticancer activity of these compounds. For example, Moracin N, a benzofuran derivative, was found to cause ROS accumulation in lung cancer cell lines A549 and PC9, consequently leading to apoptosis and autophagy. mdpi.com

In addition to inducing apoptosis, these compounds can inhibit cancer cell growth by arresting the cell cycle at specific phases, preventing the cells from dividing and proliferating. mdpi.com Flow cytometry analyses have revealed that treatment with certain 3-methylbenzofuran derivatives can cause cell cycle arrest. For instance, one study showed that a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative caused cell cycle arrest at the S and G2/M phases in A549 lung cancer cells. mdpi.com Another investigation on non-small cell lung cancer cells found that active benzofurans reduced the cell population in the G0-G1 and S phases while causing a significant accumulation of cells in the G2/M and sub-G1 phases, which is indicative of apoptosis. nih.gov

The inhibition of specific protein kinases is another mechanism through which benzofuran derivatives can exert their anticancer effects. tandfonline.comnih.gov Glycogen Synthase Kinase-3β (GSK3β) is one such target. The depletion or inhibition of GSK3β can induce apoptosis in cancer cells. researchgate.netresearchgate.net Research on benzofuran-based oxadiazole conjugates has shown that their cytotoxic effect is linked to the reduction of GSK3β, which in turn induces apoptosis by suppressing basal NF-κB activity in MIA PaCa2 pancreatic and HCT116 colon cancer cells. scispace.com Molecular docking studies have further supported these findings, demonstrating a strong binding affinity of these compounds towards GSK3β. researchgate.net

Mechanisms of Action in Cancer Cells

Tubulin as a Molecular Target

Derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a key mechanism in their anticancer activity. nih.govmdpi.com Research has shown that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit significant cytotoxicity by targeting tubulin. mdpi.com Specifically, studies have identified tubulin as the molecular target for some of the most active benzofuran derivatives, which induce apoptosis in leukemia cells. nih.govmdpi.com

The inhibitory effect on tubulin polymerization has been quantified in several studies. For instance, a series of methoxy-substituted 2-(3′,4′,5′-trimethoxybenzoyl) benzo[b]furan derivatives were found to target the colchicine (B1669291) site of tubulin. mdpi.com Within this series, the presence of a methyl group at the C-3 position of the benzofuran ring was favorable for increased inhibition of tubulin polymerization. mdpi.com In one study, all tested compounds inhibited tubulin assembly, with some derivatives showing IC50 values as low as 0.42 μM, which is more than twice as potent as the well-known tubulin inhibitor CA-4 (IC50: 0.91 μM). mdpi.com

Further investigations into the structure-activity relationship revealed that the presence of a methyl group at the 3-position of the benzo[b]furan ring enhanced the inhibition of tubulin assembly and the binding of [3H]colchicine to tubulin. mdpi.com Molecular docking studies have also supported the role of tubulin polymerization enzymes as probable targets for bromobenzofuran-oxadiazole scaffolds. researchgate.netdntb.gov.ua For example, the 2,5-dimethoxy-based bromobenzofuran-oxadiazole BF-5 showed excellent cytotoxic efficacy, and computational studies suggested tubulin polymerization enzymes as likely targets. researchgate.net Another study reported a tertiary sulphonamide derivative that effectively inhibited tubulin polymerisation with an IC50 value of 1.27 μM. tandfonline.com

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another important molecular target for this compound derivatives in the context of cancer therapy. Benzofuran derivatives have been reported to exert their antiproliferative activities through VEGFR-2 inhibitory action. nih.gov A study focused on 3-methylbenzofuran and 3-(morpholinomethyl)benzofuran derivatives identified them as potential anticancer agents with VEGFR-2 inhibitory activity. nih.gov The most active of these compounds displayed good VEGFR-2 inhibitory activity with IC50 values as low as 45.4 nM. nih.gov

The design of novel benzofuran derivatives has often been based on the pharmacophoric features of known VEGFR-2 inhibitors. researchgate.net For instance, thiosemicarbazone-benzofuran hybrids have been investigated as potential dual PI3K/VEGFR-2 inhibitors. researchgate.net The rationale for targeting VEGFR-2 stems from its crucial role in angiogenesis, a process vital for tumor growth and metastasis.

EGFR/PI3K/mTOR Inhibition

The Epidermal Growth Factor Receptor (EGFR)/Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is common in many cancers. nih.gov Several studies have indicated that brominated benzofuran derivatives can act as inhibitors of this pathway. researchgate.netdntb.gov.ua

Computational studies have suggested that EGFR, PI3K, and mTOR are probable targets for bromobenzofuran-oxadiazole scaffolds. researchgate.netdntb.gov.ua Specifically, bromobenzofuran-oxadiazoles BF-2, BF-5, and BF-6 displayed excellent binding affinities with the active sites of EGFR, PI3K, and mTOR in molecular docking studies. dntb.gov.ua The dual inhibition of PI3K and mTOR has been shown to be an effective antitumor strategy. nih.gov Furthermore, benzofuran-based small molecules have been shown to mediate their anticancer actions through the inhibition of mTOR signaling. nih.govtandfonline.com The development of dual-acting inhibitors targeting pathways like PI3K and mTOR is a popular research approach in cancer therapy. rsc.org

In vitro and in vivo Efficacy Studies

The anticancer potential of this compound derivatives has been substantiated through numerous in vitro and in vivo studies. These compounds have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines.

For example, a brominated derivative of 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone showed remarkable cytotoxic activity against K562 and HL60 leukemia cells with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity towards normal cells. nih.gov In another study, two new brominated derivatives exhibited selective action towards K562 cells with IC50 values as low as 3.83 µM, and were not toxic to healthy HaCaT cells. mdpi.com These compounds were found to induce apoptosis in K562 cells. mdpi.com

The in vitro antiproliferative activity of various benzofuran derivatives has been extensively documented. For instance, a bromo derivative of a benzofuran-based oxadiazole conjugate was the most efficient against HCT116 colon cancer cells with an IC50 value of 3.27 µM. rsc.org Another study reported that a brominated derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate significantly decreased the total cell number of A549 lung cancer cells by 66% and HepG2 liver cancer cells by 43%. mdpi.com

In vivo studies have also provided evidence for the anticancer efficacy of these compounds. The ethyl ester of 3-bromomethyl-benzofuran-2-carboxylic acid was identified as a selective inhibitor of PLK1-PBD and demonstrated activity against selected tumor cells both in vitro and in vivo. mdpi.com A tertiary sulphonamide derivative also effectively inhibited tumor growth in vivo. tandfonline.com

Table 1: In vitro Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivative | K562 (Leukemia) | 5 | nih.gov |

| HL60 (Leukemia) | 0.1 | nih.gov | |

| Brominated derivative 6 | K562 (Leukemia) | 3.83 ± 0.6 | mdpi.com |

| Brominated derivative 8 | K562 (Leukemia) | - | mdpi.com |

| Benzofuran-based oxadiazole conjugate (bromo derivative 14c) | HCT116 (Colon) | 3.27 | rsc.org |

| Bromobenzofuran-oxadiazoles (BF-5) | HepG2 (Liver) | - | researchgate.netdntb.gov.ua |

| 3-methylbenzofuran derivative 4c | A549 (Lung) | 1.48 | nih.gov |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Structure-Activity Relationship (SAR) of Brominated Benzofurans in Anticancer Activity

The structure-activity relationship (SAR) of brominated benzofurans plays a crucial role in determining their anticancer efficacy. The position and nature of substituents on the benzofuran core significantly influence their biological activity.

The introduction of a bromine atom into the benzofuran ring system has been consistently shown to enhance anticancer activity. mdpi.comnih.gov This is often attributed to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its molecular target. nih.gov The position of the halogen is a critical determinant of its biological activity. nih.gov For instance, attaching a bromine atom to the methyl group at the 3-position of the benzofuran ring has resulted in remarkable cytotoxic activity. nih.gov

SAR studies have revealed that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit the highest cytotoxicity. mdpi.com The presence of bromine introduced to a methyl or acetyl group attached to the benzofuran system was found to increase cytotoxicity in both normal and cancer cells. researchgate.net Furthermore, the presence of electron-donating groups on the phenyl ring, in addition to bromine, can enhance the cytotoxic activity. rsc.org

In a series of bromobenzofuran-oxadiazoles, the 2,5-dimethoxy-based bromobenzofuran-oxadiazole (BF-5) exhibited excellent cytotoxic therapeutic efficacy against the HepG2 liver cancer cell line. researchgate.net This highlights the importance of the substitution pattern on the benzene (B151609) ring of the benzofuran scaffold. The biological effects of benzofuran derivatives are generally enhanced in the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups. researchgate.net

Antimicrobial Activities

Benzofuran derivatives, including those containing a this compound core, have demonstrated a broad spectrum of antimicrobial activities. smolecule.comscispace.comresearchgate.netnih.gov These compounds have been investigated for their potential as antibacterial and antifungal agents. scispace.comnih.gov

Antibacterial Spectrum and Efficacy

Derivatives of this compound have shown notable antibacterial activity against various pathogenic bacteria. mdpi.comscispace.comijpbs.comrsc.org In one study, a series of synthesized benzofuran derivatives were screened for their antibacterial activity, with some compounds showing significant efficacy compared to the standard drug Ciprofloxacin. ijpbs.com

A study on new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one found that a compound containing a bromine atom substituted in the aromatic ring exhibited moderate activity towards Gram-positive strains, with MIC values ranging from 16 to 64 µg/mL. mdpi.com The activity of this derivative was determined by the presence of bromine in the aromatic ring, as a similar compound without bromine did not show antimicrobial properties. mdpi.com Another study on pyrazoline derivatives of benzofuran reported moderate antibacterial activity against Staphylococcus aureus and Salmonella typhi. scispace.com

The antibacterial effect of benzofuran derivatives is often linked to the specific substitutions on the benzofuran nucleus. rsc.org For instance, 2-salicylidene benzofuran derivatives have shown potent antibacterial activity, with MIC values of 0.06–0.12 mM against three Gram-positive bacterial strains. rsc.org

Table 2: Antibacterial Activity of a Selected Brominated Benzofuran Derivative

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Brominated derivative 7 | Gram-positive strains | 16-64 | mdpi.com |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal Spectrum and Efficacy

Derivatives of the benzofuran scaffold are recognized for their significant antifungal properties. nih.govresearchgate.net While specific studies focusing exclusively on the antifungal spectrum of this compound derivatives are not extensively detailed in the reviewed literature, the broader class of benzofuran compounds has demonstrated notable efficacy against a range of pathogenic fungi. nih.govnih.govnih.gov

Research has shown that the antifungal activity of benzofuran derivatives is often dependent on the nature and position of substituents on the benzofuran ring. For instance, a series of benzofuran-3-carbohydrazide derivatives were evaluated for their in vitro antifungal activity against Candida albicans. rsc.org It was observed that the combination of an unsubstituted benzylidene and a chloro-disubstituted benzofuran ring resulted in greater activity. rsc.org In another study, benzofuran-5-ol (B79771) derivatives were identified as potent antifungal agents, completely inhibiting the growth of all tested fungal species at a Minimum Inhibitory Concentration (MIC) level of 1.6-12.5 μg/mL. nih.gov

Furthermore, novel benzofuran-triazole hybrids have been synthesized and evaluated for their in vitro antifungal activity against five pathogenic fungal strains, with some compounds exhibiting moderate to satisfactory activity. nih.gov The synthesis of pyrazoline derivatives from a benzofuran scaffold also yielded compounds with activity against Candida albicans and Aspergillus niger. scispace.com For example, compounds with 4-fluoro substitutions showed activity at 100 µg/ml against Aspergillus niger, while others were active at 200 µg/ml. scispace.com

Some newly synthesized 2-substituted-3-methylbenzofuran derivatives have also been tested for their antimicrobial activity against five fungal species, with some exhibiting significant activity. nih.gov Specifically, a study on 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives showed good antimicrobial activity against four bacteria and four fungal tested organisms. semanticscholar.org